Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a quinoline derivative and a heterocyclic building block . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .
Molecular Structure Analysis
The molecular formula of Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is C13H10F3NO3 . The molecular weight is 285.22 g/mol . The InChI string is InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate are not available, a study suggests that attaching this building block to cell-penetrating peptides causes the osmotic swelling of endosomes, thus resulting in an enhancement of cell penetration ability of the peptides .Scientific Research Applications
Anticancer Properties
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has shown moderate cytotoxic activity against certain cancer cell lines like MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. It's been modified to enhance this activity, leading to various derivatives with potential anticancer properties (Regal et al., 2020).
Antibacterial Activity
- Novel derivatives of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester have been synthesized and found to possess promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Lingaiah et al., 2012).
Application in Liquid Crystal Displays
- Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and shown to have potential applications in liquid crystal displays due to their fluorescent properties and good orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).
Synthesis of Dyes
- The compound has been used in the synthesis of novel dyes with potential applications in various industries, including display technologies (Bojinov & Grabchev, 2003).
Synthesis of Antimicrobial Agents
- Pyrazolo[3,4-d]pyrimidine derivatives, synthesized using variants of this compound, have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains (Holla et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-3-4-10(13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMHCHKNNQESLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673128 | |
Record name | Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |
CAS RN |
71083-18-6 | |
Record name | Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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